![molecular formula C17H24BrNO3 B581876 tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate CAS No. 180847-24-9](/img/structure/B581876.png)
tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate
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Description
“tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate” is a chemical compound . It is also known as “1-BOC-4-(3-bromophenoxymethyl)piperidine” and "4-(3-bromophenoxymethyl)piperidine-1-carboxylic acid tert-butyl ester" .
Synthesis Analysis
While specific synthesis details for this compound were not found, a related compound, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate”, has been synthesized using L-selectride in anhydrous tetrahydrofuran .Molecular Structure Analysis
The molecular formula of this compound is C17H24BrNO3 . The average mass is 370.28 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 370.29 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Novel Organic Compounds
tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate: serves as a valuable building block and intermediate in organic synthesis. Researchers can utilize it during laboratory R&D processes and in chemical pharmaceutical synthesis . Its versatile structure makes it suitable for constructing various derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Precursor for Biologically Active Natural Products
This compound is a potential precursor to biologically active natural products. Notably, it plays a role in the synthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects .
Inhibition of Amyloid Beta Peptide Aggregation
In vitro studies have shown that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (a derivative of this compound) acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 .
Synthesis of Vandetanib Intermediate
tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate: is a key intermediate in the synthesis of Vandetanib , a drug used in cancer treatment. The compound undergoes several steps, including acylation, sulfonation, and substitution, to yield Vandetanib .
Building Blocks for Indole Derivatives
Indole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant scaffolds in the synthesis of biologically active natural products. This compound contributes to the creation of such derivatives, overcoming the limitations of expensive reagents or poor selectivity .
properties
IUPAC Name |
tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWCHLAMFXUHOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682184 |
Source
|
Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-BOC-4-(3-bromophenoxymethyl)piperidine | |
CAS RN |
180847-24-9 |
Source
|
Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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